molecular formula C8H5ClN2O B15220505 Pyrazolo[1,5-a]pyridine-4-carbonyl chloride

Pyrazolo[1,5-a]pyridine-4-carbonyl chloride

Cat. No.: B15220505
M. Wt: 180.59 g/mol
InChI Key: KVMMPGSOGXCUAM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-4-carbonyl chloride: is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and chlorination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

    Fused Ring Systems: Formed through cyclization reactions.

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties. Its derivatives are being explored for their efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials with specific photophysical properties. These materials have applications in optoelectronics and other high-tech industries .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyridine-4-carbonyl chloride stands out due to its specific reactivity and versatility in forming various derivatives.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-4-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O/c9-8(12)6-2-1-5-11-7(6)3-4-10-11/h1-5H

InChI Key

KVMMPGSOGXCUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)C(=O)Cl

Origin of Product

United States

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